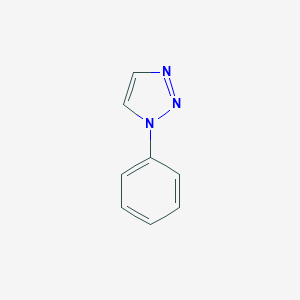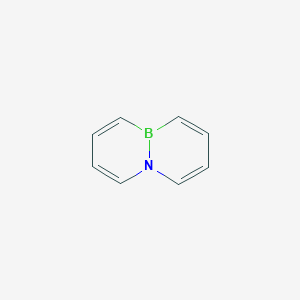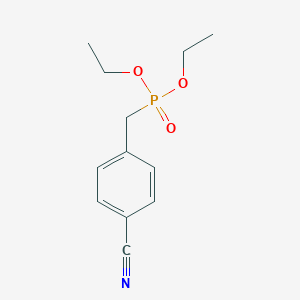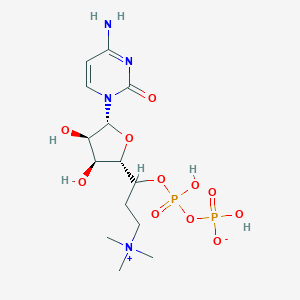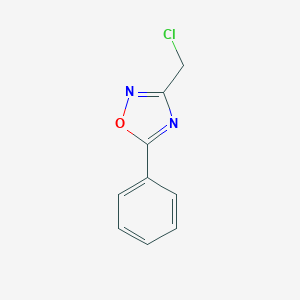
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazoles can be achieved through different methods, including the reaction of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione with trichloromethyl chloroformate in benzene, as a part of a novel condensing agent synthesis (Saegusa, Watanabe, & Nakamura, 1989). Another method involves ultrasound-promoted synthesis from trichloroacetoamidoxime and acyl chlorides, offering better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole has been investigated through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, 2D NMR spectra, TOF–MS, and X-ray measurements. These studies have provided insights into the compound's structural characteristics and have facilitated its identification and analysis in chemical research (Sağırlı & Dürüst, 2018).
Chemical Reactions and Properties
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including interactions with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. These reactions demonstrate the compound's reactivity and potential utility in synthetic organic chemistry (Sağırlı & Dürüst, 2018).
Physical Properties Analysis
The physical properties of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, such as its phase behavior and luminescent properties, have been studied in detail. For instance, derivatives of 1,3,4-oxadiazole have been shown to exhibit cholesteric and nematic mesophases, with specific compounds displaying strong blue fluorescence emission, indicating their potential application in materials science (Han et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, including its reactivity and potential as a building block for further chemical modifications, are noteworthy. Its ability to undergo acylation, oxidation, and reactions with N- and S-nucleophilic reagents highlights its versatility in organic synthesis (Stepanov, Dashko, & Stepanova, 2019).
Scientific Research Applications
Synthetic Strategies and Biological Roles
Research on 1,2,4-oxadiazole derivatives, including 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, has focused on their synthetic strategies and diverse biological roles. The peculiar structure of the oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, leading to an array of bioactivities. This has made oxadiazole derivatives subjects of interest for developing new therapeutic agents for treating various ailments (Nayak & Poojary, 2019).
Pharmacological Significance
Oxadiazole derivatives are recognized for their significant pharmacological activities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. This broad spectrum of activities is attributed to their ability to form hydrogen bond interactions with biomacromolecules, enhancing their pharmacological efficacy (Jing-Jing Wang et al., 2022).
Applications in Metal-Ion Sensing
The oxadiazole scaffold, particularly 1,3,4-oxadiazoles, also finds applications beyond pharmacology, such as in the development of chemosensors for metal-ion detection. Their photoluminescent properties, combined with excellent thermal and chemical stability, make them suitable for sensing applications, showcasing their versatility beyond medicinal chemistry (Sharma, Om, & Sharma, 2022).
Drug Development
The oxadiazole core, including 1,3,4-oxadiazole, is a prominent scaffold in drug development due to its wide range of pharmacological properties. These compounds have been investigated for their potential as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic agents, among other activities. This highlights the oxadiazole ring's importance in the synthesis of new medicinal agents (Kavita Rana, Salahuddin, & J. Sahu, 2020).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Future Directions
This involves predicting or suggesting future research directions based on the current knowledge of the compound.
Please note that the availability of this information depends on the extent of research done on the specific compound. For “3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole”, it appears that there might not be enough research available to provide a comprehensive analysis. Further research might be needed to gather more information about this compound.
properties
IUPAC Name |
3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXFEJMHJPUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306988 | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
CAS RN |
1201-68-9 | |
| Record name | 1201-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



